molecular formula C11H11ClN2O2S B223935 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole

Katalognummer B223935
Molekulargewicht: 270.74 g/mol
InChI-Schlüssel: JLTCFNOEEVXOAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonyl pyrazole derivative that exhibits unique chemical and physical properties, making it a promising candidate for drug development and other scientific studies.

Wirkmechanismus

The mechanism of action of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole involves the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of histone deacetylases (HDACs), a class of enzymes that regulate gene expression and play a role in cancer development.
Biochemical and Physiological Effects:
1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole in lab experiments include its unique chemical and physical properties, its ability to inhibit various enzymes and proteins, and its potential applications in drug development and other scientific studies. The limitations of using this compound include its toxicity and potential side effects, which must be carefully monitored and controlled.

Zukünftige Richtungen

There are several future directions for research on 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with enzymes and proteins. Additionally, further studies are needed to optimize the synthesis of this compound and improve its yield and purity.
Conclusion:
In conclusion, 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole is a promising compound that has gained significant attention in scientific research. Its unique chemical and physical properties, as well as its potential applications in drug development and other scientific studies, make it a valuable candidate for further investigation. However, its toxicity and potential side effects must be carefully monitored and controlled. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesemethoden

The synthesis of 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with hydrazine hydrate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions.

Wissenschaftliche Forschungsanwendungen

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole has been extensively studied for its potential applications in various scientific fields. In drug development, it has been investigated as a potential candidate for the treatment of cancer, inflammation, and other diseases. It has also been used as a probe in biochemical and physiological studies to investigate the mechanism of action of various enzymes and proteins.

Eigenschaften

Produktname

1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1H-pyrazole

Molekularformel

C11H11ClN2O2S

Molekulargewicht

270.74 g/mol

IUPAC-Name

1-(4-chloro-2,5-dimethylphenyl)sulfonylpyrazole

InChI

InChI=1S/C11H11ClN2O2S/c1-8-7-11(9(2)6-10(8)12)17(15,16)14-5-3-4-13-14/h3-7H,1-2H3

InChI-Schlüssel

JLTCFNOEEVXOAQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C=CC=N2

Kanonische SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.